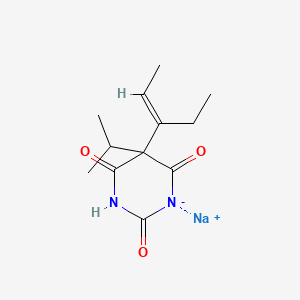
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and treatment of certain types of epilepsy. This particular compound is a sodium salt form, which enhances its solubility in water, making it easier to administer in a clinical setting.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt typically involves the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with malonic acid derivatives under acidic conditions.
Alkylation: The barbituric acid core is then alkylated using 1-ethyl-1-propenyl and isopropyl groups. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the barbituric acid, making it more nucleophilic.
Conversion to Sodium Salt: The final step involves converting the alkylated barbituric acid to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction times and temperatures.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl groups in the barbituric acid core to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new cationic salts.
科学研究应用
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an anesthetic and anticonvulsant.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The compound exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of synaptic transmission.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate used as an anticonvulsant.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: Used for short-term treatment of insomnia.
Uniqueness
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt is unique due to its specific alkyl groups, which may confer distinct pharmacokinetic properties, such as solubility and metabolic stability, compared to other barbiturates.
属性
CAS 编号 |
64038-26-2 |
|---|---|
分子式 |
C12H17N2NaO3 |
分子量 |
260.26 g/mol |
IUPAC 名称 |
sodium;5-[(E)-pent-2-en-3-yl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-8(6-2)12(7(3)4)9(15)13-11(17)14-10(12)16;/h5,7H,6H2,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1/b8-5+; |
InChI 键 |
KSHSMIOEKZNPPQ-HAAWTFQLSA-M |
手性 SMILES |
CC/C(=C\C)/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
规范 SMILES |
CCC(=CC)C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


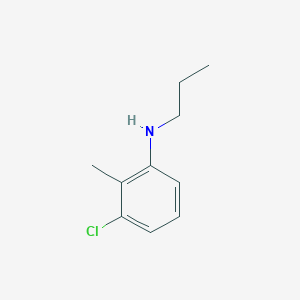

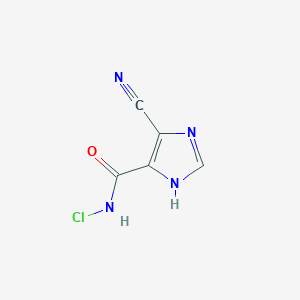
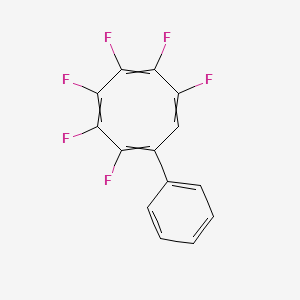



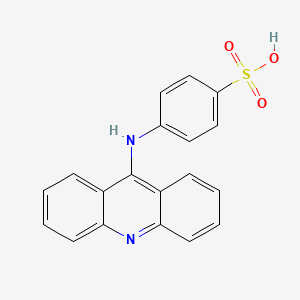

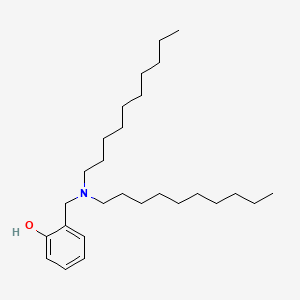
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
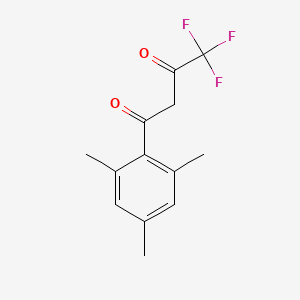
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
